

## Application Notes & Protocols: Formulation of Dimethandrolone Undecanoate for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Dimethandrolone undecanoate** (DMAU) is an investigational oral androgen and progestin being developed as a potential once-daily male contraceptive pill.[1][2][3] As a prodrug, DMAU is hydrolyzed in vivo to its active metabolite, dimethandrolone (DMA), which exhibits both androgenic and progestational activities, ideal for suppressing gonadotropins and endogenous testosterone production.[4][5][6][7]

A primary challenge in the development of oral DMAU is its poor bioavailability when administered as a simple powder, a common issue for lipophilic steroid compounds.[4][6][7] Research has demonstrated that formulation strategies, particularly lipid-based systems, and co-administration with food significantly enhance its absorption and pharmacokinetic profile.[8] [9] These application notes provide an overview of formulation strategies and detailed protocols for the evaluation of DMAU formulations designed to improve oral bioavailability.

# Formulation Strategies for Enhanced Oral Bioavailability

The oral bioavailability of DMAU is limited by its poor aqueous solubility. To overcome this, several lipid-based formulations have been investigated, which improve absorption primarily by



promoting lymphatic transport, thus bypassing first-pass hepatic metabolism.[10][11]

**Key Formulation Approaches:** 

- Powder-in-Capsule (Micronized): The initial formulation tested. While safe, it demonstrates low absorption, especially under fasting conditions.[4][9] Co-administration with a high-fat meal is essential to achieve therapeutic concentrations.[9][12]
- Oil-Based Solution (Castor Oil): Formulating DMAU in an oily vehicle like castor oil improves its absorption compared to the powder formulation when taken with food.[7][8] This approach leverages the body's natural lipid absorption pathways.
- Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14] This increases the surface area for absorption and enhances solubility.[15][16] For DMAU, SEDDS have shown to be effective, potentially even improving absorption under fasting conditions compared to other formulations.[4][7]

The undecanoate ester on DMAU is crucial as this long-chain fatty acid slows the clearance of the molecule, making it suitable for once-daily dosing.[1]

### **Data Presentation: Pharmacokinetic Parameters**

The following tables summarize the pharmacokinetic (PK) data from clinical studies comparing different oral formulations of DMAU.

Table 1: Single-Dose Pharmacokinetics of DMA and DMAU (400 mg Dose with High-Fat Meal)



| Formulation       | Analyte   | Cmax (ng/mL) | AUC (ng·h/mL) |
|-------------------|-----------|--------------|---------------|
| Powder in Capsule | DMAU      | 28.5 ± 14.1  | 243 ± 103     |
| DMA               | 1.1 ± 0.5 | 13.9 ± 5.6   |               |
| Castor Oil        | DMAU      | 20.3 ± 8.7   | 185 ± 68      |
| DMA               | 1.5 ± 0.6 | 18.0 ± 6.9   |               |
| SEDDS             | DMAU      | 23.5 ± 11.2  | 204 ± 88      |
| DMA               | 1.6 ± 0.7 | 19.8 ± 8.5   |               |

Data adapted from studies comparing single 400 mg doses of DMAU administered with a high-fat meal.[4]

Table 2: Effect of Food on DMAU/DMA Pharmacokinetics (400 mg Dose)

| Formulation          | Condition | Analyte     | Cmax (ng/mL)                | AUC (ng·h/mL)               |
|----------------------|-----------|-------------|-----------------------------|-----------------------------|
| Powder in<br>Capsule | Fasting   | DMA         | Not consistently detectable | Not consistently detectable |
| With Food            | DMA       | 1.1 ± 0.5   | 13.9 ± 5.6                  |                             |
| SEDDS                | Fasting   | DMAU        | 6.1 ± 3.9                   | 50.4 ± 34.6                 |
| With Food            | DMAU      | 23.5 ± 11.2 | 204 ± 88                    | _                           |
| Fasting              | DMA       | 0.5 ± 0.3   | 5.2 ± 3.4                   | _                           |
| With Food            | DMA       | 1.6 ± 0.7   | 19.8 ± 8.5                  | _                           |

Data highlights the significant impact of a high-fat meal on the bioavailability of DMAU and its active metabolite, DMA.[4][9] The SEDDS formulation shows some measurable absorption even in the fasting state.[4][7]

## **Experimental Protocols**



# Protocol for Formulation of DMAU in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation of DMAU for oral administration.

#### Materials:

- Dimethandrolone Undecanoate (DMAU) API
- Oil phase (e.g., Castor oil, Medium-chain triglycerides)[15]
- Surfactant (e.g., Polysorbate 80, Cremophor EL high HLB value >12)[14][17]
- Co-surfactant/Co-solvent (e.g., Transcutol, Propylene glycol, PEG 400)[14]
- Glass vials
- Magnetic stirrer and stir bars
- Water bath or heating mantle
- Vortex mixer

#### Procedure:

- Excipient Screening: Determine the solubility of DMAU in various oils, surfactants, and cosurfactants to select components with the highest solubilizing capacity.[18]
- Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial in the desired ratios (e.g., start with a 1:1:1 ratio for screening).[18] b. Heat the mixture to 30-40°C using a water bath to reduce viscosity and ensure homogeneity.[17] c. Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed. d. Add the pre-weighed DMAU API to the excipient mixture. e. Continue stirring, with gentle heating if necessary, until the API is completely dissolved.[18]
- Characterization of the Pre-concentrate: a. Visual Inspection: The final formulation should be a clear, yellowish, oily liquid, free from any precipitation. b. Self-Emulsification Assessment: i.
   Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric



fluid) in a glass beaker with gentle agitation (e.g., 50 rpm) at 37°C. ii. Visually observe the emulsification process. The formulation should readily disperse to form a fine, milky-white emulsion. c. Cloud Point Determination: To assess the thermal stability of the emulsion, heat the diluted emulsion and record the temperature at which it becomes cloudy or phase separation occurs.[18]

# Protocol for In Vitro Dissolution Testing of DMAU Formulations

Objective: To assess the in vitro release profile of DMAU from different oral formulations. This test is critical for quality control and to predict in vivo performance.[19][20]

#### Apparatus:

- USP Dissolution Apparatus 2 (Paddle Method)[20]
- Dissolution vessels (900 mL capacity)
- Water bath maintained at 37 ± 0.5°C[21]
- Syringes and cannula filters (e.g., 0.45 μm PTFE)
- · HPLC system for quantification

#### Dissolution Medium:

Given DMAU's lipophilicity, a surfactant-containing medium is required to maintain sink conditions. A common choice is 0.1 N HCl with 0.5-2% w/v Polysorbate 80 or Sodium Lauryl Sulfate (SLS).[18] The pH can also be varied to simulate different parts of the GI tract (e.g., pH 1.2, 4.5, 6.8).[22]

#### Procedure:

• Preparation: a. Prepare 900 mL of the dissolution medium and place it in each vessel. Deaerate the medium if necessary.[20] b. Allow the medium to equilibrate to  $37 \pm 0.5$ °C.



- Test Execution: a. Place one capsule of the DMAU formulation (e.g., Powder, Castor Oil, or SEDDS) into each dissolution vessel. b. Start the paddle rotation at a set speed, typically 50-75 rpm.[20] c. At specified time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. d. Immediately filter the sample through a 0.45 μm syringe filter to prevent undissolved particles from affecting the analysis. e. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Sample Analysis: a. Quantify the concentration of DMAU in the collected samples using a
  validated HPLC method. b. Calculate the cumulative percentage of drug released at each
  time point, correcting for the volume replaced. c. Plot the percentage of drug released versus
  time to obtain the dissolution profile.

# Protocol for In Vivo Pharmacokinetic (PK) Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of DMAU and its active metabolite DMA following oral administration of a new formulation.

#### Study Design:

- Randomized, double-blind, placebo-controlled, crossover or parallel-group design.[8][9]
- Healthy male volunteers, aged 18-50 years. [5][23]
- Institutional Review Board (IRB) approval and written informed consent are mandatory.[4]

#### Procedure:

- Screening and Enrollment: Screen subjects based on inclusion/exclusion criteria (health status, BMI, etc.).[23]
- Dosing: a. Subjects are admitted to a clinical research unit. b. Following an overnight fast, subjects are administered a single oral dose of the DMAU formulation (e.g., 200 mg or 400 mg) or placebo.[8] c. For "fed" state evaluation, the dose is administered shortly after consumption of a standardized high-fat meal (e.g., containing 25-30g of fat).[12][24]



- Blood Sampling: a. Collect serial blood samples (e.g., into K2 EDTA tubes) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours).[5]
   [23][25] b. Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[26]
- Bioanalysis: a. Quantify the concentrations of DMAU and DMA in plasma samples using a
  validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[27][28]
  The lower limit of quantification should be sensitive enough to detect trough concentrations
  (e.g., ~0.4-0.5 ng/mL).[25][27]
- Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both DMAU and DMA for each subject.[25] b. Key parameters include:
  - Cmax: Maximum observed plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC(0-24): Area under the plasma concentration-time curve from time 0 to 24 hours.
  - AUC(0-inf): Area under the curve extrapolated to infinity.
- Safety and Tolerability Monitoring: Monitor vital signs, conduct laboratory safety tests (blood counts, serum chemistries), and record any adverse events throughout the study.[9][23]

### **Visualizations**



Click to download full resolution via product page

Caption: Metabolic pathway of oral DMAU to its active form, DMA.





Click to download full resolution via product page

Caption: Experimental workflow for developing and testing a new DMAU formulation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. endocrine.org [endocrine.org]
- 2. malecontraception.center [malecontraception.center]
- 3. Dimethandrolone undecanoate Wikipedia [en.wikipedia.org]
- 4. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF DIMETHANDROLONE UNDECANOATE (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the single dose pharmacokinetics, pharmacodynamics, and safety of two novel oral formulations of dimethandrolone undecanoate (DMAU): a potential oral, male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen dimethandrolone undecanoate in man: a prototype oral male hormonal contraceptive PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. monash.edu [monash.edu]
- 11. Intestinal lymphatic transport for drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal-imab-bg.org [journal-imab-bg.org]
- 15. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology PMC [pmc.ncbi.nlm.nih.gov]







- 19. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) -PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. fip.org [fip.org]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of dimethandrolone undecanoate in non-human primates as a candidate for long-acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver PMC [pmc.ncbi.nlm.nih.gov]
- 28. medpace.com [medpace.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation of Dimethandrolone Undecanoate for Improved Oral Bioavailability]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b607120#formulation-of-dimethandrolone-undecanoate-for-improved-oral-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com